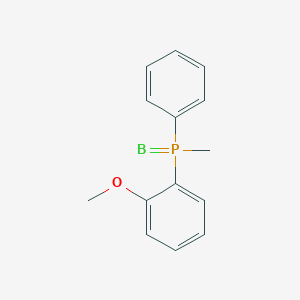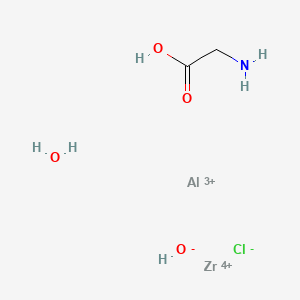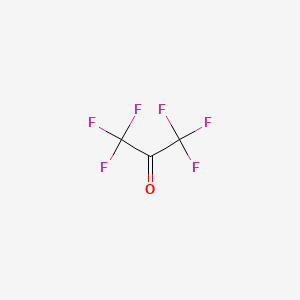
Anhydrolutein III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anhydrolutein III is a carotenoid, a type of organic pigment found in plants and certain other photosynthetic organisms. It is formed from lutein through oxidation and dehydration reactions. This compound has been shown to have a protective effect on the human retina, where it may help reduce age-related macular degeneration .
准备方法
Synthetic Routes and Reaction Conditions
Anhydrolutein III can be synthesized from commercially available lutein. The process involves reacting lutein with a catalytic amount of an acid to obtain a mixture of anhydroluteins, rich in this compound, with substantially no Z-isomers being formed. The mixture is then converted to this compound by reacting the anhydroluteins with borane-amine complexes or other hydride donors and an acid in a chlorinated solvent, preferably dichloromethane, at ambient temperature .
Industrial Production Methods
In an industrial setting, the production of this compound involves the dehydration of lutein in an alcohol at elevated temperatures. This process is followed by the addition of water and additional amounts of acid, and further heating to produce a considerable amount of this compound .
化学反应分析
Types of Reactions
Anhydrolutein III undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Dehydration: The compound is formed through the dehydration of lutein.
Isomerization: This compound can undergo isomerization to form different isomers.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or other oxidizing agents.
Dehydration: Catalytic amounts of acids are used for the dehydration process.
Isomerization: Iodine-catalyzed isomerization is a common method used.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions.
Dehydration: this compound is the major product formed from the dehydration of lutein.
Isomerization: Different isomers of this compound.
科学研究应用
Anhydrolutein III has several scientific research applications, including:
Chemistry: Used as a standard for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis.
Biology: Studied for its role in protecting the retina and reducing age-related macular degeneration.
Medicine: Investigated for its potential therapeutic effects in eye health.
Industry: Used in the development of dietary supplements and functional foods aimed at improving eye health
作用机制
Anhydrolutein III exerts its effects primarily through its antioxidant activity. It reacts with active oxygen species, producing biologically active degradation products. It can inhibit the peroxidation of membrane phospholipids and reduce lipofuscin formation, both of which contribute to its antioxidant properties . The compound is also believed to function as an optical filter, protecting the retina from high-energy light .
相似化合物的比较
Similar Compounds
Anhydrolutein I: Another dehydration product of lutein, characterized by different structural features.
Anhydrolutein II: Formed through similar dehydration processes but with distinct structural differences.
Lutein: The parent compound from which anhydrolutein III is derived
Uniqueness
This compound is unique due to its specific structural configuration and its formation through the dehydration of lutein. It has distinct antioxidant properties and plays a significant role in protecting the retina, making it a valuable compound in eye health research .
属性
CAS 编号 |
752-29-4 |
|---|---|
分子式 |
C40 H54 O |
分子量 |
550.86 |
同义词 |
(3R)‐3’,4’‐Didehydro‐β,β‐caroten‐3‐ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









